![molecular formula C9H10O2S B14640041 4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde CAS No. 53606-34-1](/img/structure/B14640041.png)
4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-[(2-hydroxyethyl)thio]- is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a benzaldehyde moiety substituted with a 2-hydroxyethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzaldehyde, 4-[(2-hydroxyethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 2-mercaptoethanol under suitable conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of Benzaldehyde, 4-[(2-hydroxyethyl)thio]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-[(2-hydroxyethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(2-hydroxyethyl)thio]benzoic acid.
Reduction: 4-[(2-hydroxyethyl)thio]benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-[(2-hydroxyethyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-[(2-hydroxyethyl)thio]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxyl and thio groups may also contribute to its reactivity and interactions with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: Lacks the 2-hydroxyethylthio group, making it less reactive in certain contexts.
4-Hydroxybenzaldehyde: Contains a hydroxyl group but lacks the thio group.
4-(Methylthio)benzaldehyde: Contains a methylthio group instead of a hydroxyethylthio group.
Uniqueness
This combination of functional groups allows for diverse chemical transformations and interactions .
Eigenschaften
CAS-Nummer |
53606-34-1 |
|---|---|
Molekularformel |
C9H10O2S |
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
4-(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H10O2S/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2 |
InChI-Schlüssel |
SDPWBDGMNVKHMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


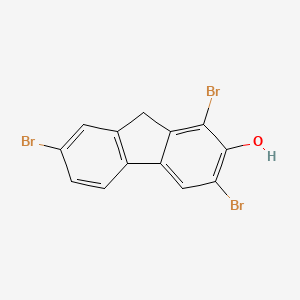
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
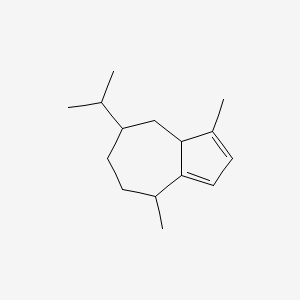
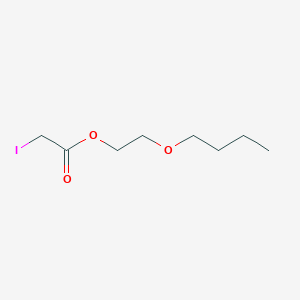
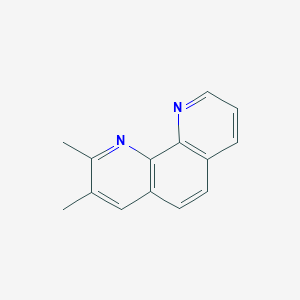

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
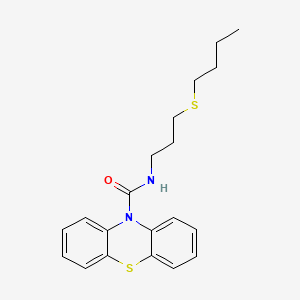

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
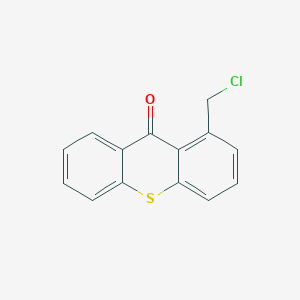
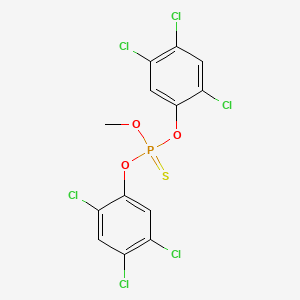
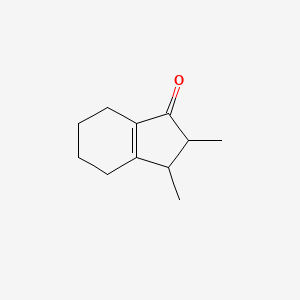
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
